molecular formula C19H20ClN3 B1669166 Clemizole CAS No. 442-52-4

Clemizole

カタログ番号: B1669166
CAS番号: 442-52-4
分子量: 325.8 g/mol
InChIキー: CJXAEXPPLWQRFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

クレミゾールの合成には、いくつかのステップが必要です。原料は通常、フェニレンジアミンまたはその誘導体です。クロロ酢酸との反応により、クロロメチルアミドが生成されます。この中間体は、残りの遊離アミノ基とイミドを形成し、2-クロロメチルベンゾイミダゾールになります。ハロゲンの置換反応をピロリジンで処理すると、アルキル化生成物が得られます。 最後に、水素化ナトリウムとの反応で、縮合イミダゾール窒素上のプロトンが除去され、α、4-ジクロロトルエンで処理すると、クレミゾールが得られます .

工業的生産方法

クレミゾールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、最終生成物の高収率と高純度を確保するために、反応条件を慎重に制御します。 自動反応器と連続フローシステムを使用することで、生産プロセスの効率性とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

クレミゾールは、さまざまな化学反応を起こし、これには以下が含まれます。

    置換反応: 他の求核剤によるハロゲン原子の置換。

    酸化還元反応: ベンゾイミダゾール環構造の改変。

    環化反応: 縮合環系の形成。

一般的な試薬と条件

クレミゾールを含む反応で一般的に使用される試薬には、クロロ酢酸、ピロリジン、水素化ナトリウム、α、4-ジクロロトルエンなどがあります。 これらの反応は、通常、制御された温度と不活性雰囲気下で行われ、不要な副反応を防ぎます .

形成される主要な生成物

クレミゾールの反応で形成される主要な生成物には、さまざまな置換ベンゾイミダゾールとその誘導体が含まれます。

科学研究への応用

クレミゾールは、幅広い科学研究への応用があります。

    化学: 他のベンゾイミダゾール誘導体の合成のための原料として使用されます。

    生物学: ヒスタミン受容体やその他の生物学的標的への影響について研究されています。

    医学: C型肝炎ウイルス感染症、てんかん、その他の状態の治療における潜在的な用途について調査されています。

    産業: 新しい医薬品や化学製品の開発に用いられています

科学的研究の応用

Antiepileptic Properties

Clemizole has been identified as a promising candidate for the treatment of Dravet syndrome, a severe form of epilepsy characterized by early-onset seizures. Research has demonstrated that this compound binds to serotonin receptors and exhibits significant antiepileptic activity in preclinical models.

Key Findings from Research Studies

  • Zebrafish Models : A study using scn1Lab mutant zebrafish demonstrated that this compound effectively suppresses seizure behavior. The compound was shown to reduce spontaneous seizure activity when administered at concentrations ranging from 100 µM to 400 µM .
  • Mechanism of Action : The antiepileptic effects of this compound are attributed to its interaction with serotonin signaling pathways. Drugs such as trazodone and lorcaserin, which also target serotonin receptors, exhibited similar effects in reducing seizure frequency in zebrafish models .
  • Clinical Implications : Following preclinical success, small clinical studies have been conducted using lorcaserin (Belviq®) for patients with Dravet syndrome, yielding promising results in seizure reduction .

Calcium Channel Inhibition

This compound has also been investigated for its role as a potent inhibitor of transient receptor potential cation channel subfamily C member 5 (TRPC5). This application is particularly relevant in the context of nephrotoxicity.

Research Insights

  • In an animal model of cisplatin-induced nephrotoxicity, this compound demonstrated protective effects against kidney damage. Administration at doses of 1 mg/kg and 5 mg/kg reduced histopathological alterations and oxidative stress markers .
  • The compound was effective in decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its antioxidant properties .

Comparative Data Table

Application Mechanism Model/System Key Findings
Antiepileptic ActivitySerotonin receptor bindingZebrafish scn1Lab mutantsSignificant reduction in seizure behavior at specific concentrations
Calcium Channel InhibitionTRPC5 channel inhibitionAnimal model (cisplatin-induced)Reduced kidney damage and oxidative stress markers

Case Study 1: Dravet Syndrome Treatment

A small cohort of five patients with medically intractable Dravet syndrome was treated with lorcaserin following preclinical findings with this compound. The results indicated a notable reduction in seizure frequency and severity, supporting the hypothesis that serotonergic modulation can be beneficial in managing epilepsy .

Case Study 2: Nephrotoxicity Model

In a study examining cisplatin-induced nephrotoxicity, this compound was administered to assess its protective effects on renal function. The findings showed that this compound significantly mitigated kidney damage and improved biochemical markers associated with renal injury .

作用機序

クレミゾールは、主にヒスタミンH1受容体に結合して阻害することで効果を発揮し、ヒスタミンと受容体の相互作用を防ぎます。このH1仲介シグナルの阻害は、その抗ヒスタミン作用の原因となっています。 さらに、クレミゾールは、瞬時受容体電位陽イオンチャネルサブファミリーMメンバー5(TRPC5)チャネルを阻害することが明らかになっており、その抗てんかん作用や抗ウイルス作用に寄与している可能性があります .

類似化合物との比較

クレミゾールは、ヒスタミンH1受容体拮抗薬とTRPC5チャネル阻害薬の二重作用を持つという点で、ベンゾイミダゾール誘導体のなかでユニークな存在です。類似の化合物には以下が含まれます。

クレミゾールの薬理作用のユニークな組み合わせは、さまざまな治療用途にとって貴重な化合物となっています。

生物活性

Clemizole, a first-generation antihistamine, has garnered attention for its diverse biological activities beyond its initial use for allergic conditions. Recent studies have highlighted its potential in treating various medical conditions, particularly in the context of epilepsy and cardiac health. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily functions as a histamine H1 receptor antagonist , but its biological activity extends to several ion channels and receptor systems:

  • hERG Channel Inhibition : this compound has been shown to block the human ether-à-go-go-related gene (hERG) potassium channels, which are crucial for cardiac repolarization. The compound inhibits hERG currents in a concentration-dependent manner, with an IC50 value of 0.07 μM. It acts as a pore blocker, affecting both open and closed channel states .
  • TRPC5 Channel Inhibition : this compound is recognized as a potent inhibitor of TRPC5 calcium channels, which play a role in various physiological processes including renal function and neuronal excitability .
  • Serotonin Receptor Modulation : Recent findings indicate that this compound interacts with serotonin receptors, contributing to its antiseizure effects. This modulation appears to be similar to that of other known anticonvulsants .

Therapeutic Applications

This compound's unique properties have led to investigations into its therapeutic potential across multiple domains:

Antiseizure Activity

This compound has been identified as an effective treatment for seizures, particularly in models of Dravet syndrome , a severe form of epilepsy. In studies involving zebrafish models with SCN1A mutations, this compound significantly reduced seizure frequency by approximately 80% when administered at a concentration of 1 mM . The mechanism is thought to involve serotonin signaling pathways, similar to other anticonvulsants like trazodone .

Cardiac Effects

The inhibition of hERG channels by this compound raises concerns about cardiac safety due to potential QT interval prolongation. Studies demonstrate that this compound increases the duration of the ventricular action potential and prolongs the corrected QT interval (QTc) in guinea pig hearts . This effect necessitates caution when using this compound in patients with pre-existing cardiac conditions.

Case Studies and Research Findings

Several notable studies illustrate this compound's biological activity:

StudyFindings
Drug Screening in ZebrafishIdentified this compound as a potent anticonvulsant in SCN1A mutant models, effectively reducing seizure behaviors .
Cardiac Ion Channel StudyDemonstrated that this compound blocks hERG channels and prolongs QT intervals, highlighting its impact on cardiac repolarization .
Antiseizure EfficacyIn a multicenter trial for Dravet syndrome, this compound showed significant reductions in seizure frequency compared to placebo .

特性

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXAEXPPLWQRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046939
Record name Clemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442-52-4
Record name Clemizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clemizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T97CB3796L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clemizole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Clemizole
Reactant of Route 3
Reactant of Route 3
Clemizole
Reactant of Route 4
Reactant of Route 4
Clemizole
Reactant of Route 5
Reactant of Route 5
Clemizole
Reactant of Route 6
Reactant of Route 6
Clemizole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。